N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride
CAS No.: 1158567-99-7
Cat. No.: VC3039586
Molecular Formula: C19H28Cl3N3
Molecular Weight: 404.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158567-99-7 |
|---|---|
| Molecular Formula | C19H28Cl3N3 |
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine;trihydrochloride |
| Standard InChI | InChI=1S/C19H25N3.3ClH/c1-2-5-18(6-3-1)16-22-11-8-17(9-12-22)13-21-15-19-7-4-10-20-14-19;;;/h1-7,10,14,17,21H,8-9,11-13,15-16H2;3*1H |
| Standard InChI Key | MYJYBJTVGVQNKZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNCC2=CN=CC=C2)CC3=CC=CC=C3.Cl.Cl.Cl |
| Canonical SMILES | C1CN(CCC1CNCC2=CN=CC=C2)CC3=CC=CC=C3.Cl.Cl.Cl |
Introduction
N-[(1-Benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Its molecular structure includes a benzyl-substituted piperidine core, a pyridylmethyl group, and an amine functionality, all of which contribute to its chemical and biological properties.
This compound is often synthesized for pharmaceutical research due to its potential bioactivity, particularly in targeting central nervous system (CNS) receptors or transporters. Its trihydrochloride form enhances solubility in aqueous environments, making it suitable for in vitro and in vivo studies.
Synthesis
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine involves multi-step organic reactions:
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Preparation of Piperidine Derivative:
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Benzylation of piperidine at the 4th position using benzyl halides.
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Protection or activation of the amine group for subsequent reactions.
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Introduction of Pyridylmethyl Group:
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Reaction with pyridin-3-carboxaldehyde or related derivatives under reductive amination conditions.
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Formation of Trihydrochloride Salt:
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Treatment with hydrochloric acid to yield the trihydrochloride form, enhancing stability and solubility.
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Analytical Characterization
Characterization techniques used for this compound include:
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NMR Spectroscopy: Confirms the structure and purity through characteristic chemical shifts.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Elemental Analysis: Verifies the composition of the trihydrochloride salt.
| Technique | Key Findings |
|---|---|
| NMR (1H and 13C) | Chemical shifts consistent with benzyl, pyridyl, and piperidine groups |
| MS | Molecular ion peak at ~388 m/z |
| IR Spectroscopy | Peaks corresponding to N-H stretching and aromatic groups |
Applications and Future Research
This compound's potential applications include:
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Pharmacological Studies:
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Investigating its role as a CNS-active agent.
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Screening for activity against monoamine transporters or receptors.
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Drug Development:
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Structural modifications could enhance potency or selectivity.
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Exploration as a lead compound for neuropsychiatric or neurodegenerative disorders.
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Chemical Biology Tools:
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Use as a probe to study transporter mechanisms or receptor-ligand interactions.
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